molecular formula C11H12N2O B13192027 6-{3-Azabicyclo[3.1.0]hexan-3-yl}pyridine-3-carbaldehyde

6-{3-Azabicyclo[3.1.0]hexan-3-yl}pyridine-3-carbaldehyde

Cat. No.: B13192027
M. Wt: 188.23 g/mol
InChI Key: JGZLVNLEGYRYJT-UHFFFAOYSA-N
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Description

6-{3-Azabicyclo[310]hexan-3-yl}pyridine-3-carbaldehyde is a complex organic compound featuring a bicyclic structure with nitrogen atoms

Preparation Methods

The synthesis of 6-{3-Azabicyclo[3.1.0]hexan-3-yl}pyridine-3-carbaldehyde involves several steps. One common method is the intramolecular cyclopropanation of alpha-diazoacetates using Ru (II) catalysis. This method starts with the reaction of bromoacetyl bromide with 3-methyl-2-butenol in the presence of sodium bicarbonate, yielding bromoacetate. This intermediate is then subjected to an alkaline reaction in anhydrous THF with N,N’-Bis(p-toluenesulfonyl) hydrazine, forming alpha-diazoacetate. The final step involves intramolecular cyclopropanation to produce the desired compound .

Chemical Reactions Analysis

6-{3-Azabicyclo[3.1.0]hexan-3-yl}pyridine-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

    Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce the aldehyde group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using reagents like sodium hydride or potassium tert-butoxide.

Scientific Research Applications

This compound has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-{3-Azabicyclo[3.1.0]hexan-3-yl}pyridine-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, depending on the enzyme targeted.

Comparison with Similar Compounds

Similar compounds include:

6-{3-Azabicyclo[3.1.0]hexan-3-yl}pyridine-3-carbaldehyde stands out due to its unique combination of a bicyclic structure with a pyridine ring, making it particularly useful in medicinal chemistry.

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

6-(3-azabicyclo[3.1.0]hexan-3-yl)pyridine-3-carbaldehyde

InChI

InChI=1S/C11H12N2O/c14-7-8-1-2-11(12-4-8)13-5-9-3-10(9)6-13/h1-2,4,7,9-10H,3,5-6H2

InChI Key

JGZLVNLEGYRYJT-UHFFFAOYSA-N

Canonical SMILES

C1C2C1CN(C2)C3=NC=C(C=C3)C=O

Origin of Product

United States

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